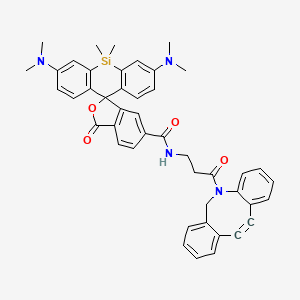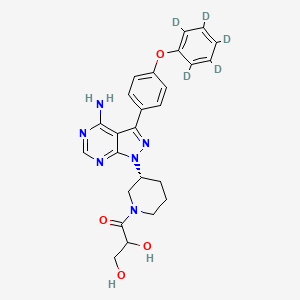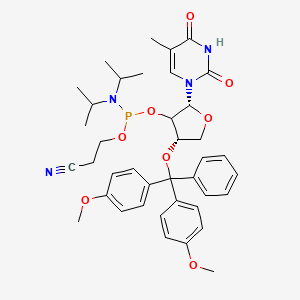
Antitumor agent-115
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antitumor agent-115, also known as SS-12, is a potent antitumor compound that has shown significant efficacy in preclinical studies. This compound is particularly effective against various cancer cell lines, including mouse breast cancer cell line 4T1. It works by blocking the cell cycle, reducing mitochondrial membrane potential, and inducing apoptosis, making it a promising candidate for cancer research and treatment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-115 involves multiple steps, including the preparation of intermediates and the final compound. The synthetic route typically involves the use of organic solvents and reagents under controlled conditions. For example, one method involves the reaction of specific starting materials with reagents like methyl phenyl sulfone under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The final product would undergo rigorous quality control to meet pharmaceutical standards .
化学反応の分析
Types of Reactions
Antitumor agent-115 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds. Substitution reactions can result in various substituted derivatives with different functional groups .
科学的研究の応用
Antitumor agent-115 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes like apoptosis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for various cancers, including breast cancer and acute myeloid leukemia.
Industry: Potentially used in the development of new pharmaceuticals and as a lead compound for drug discovery
作用機序
Antitumor agent-115 exerts its effects by targeting the mouse double minute 2 homolog (MDM2) protein, which promotes the degradation of the tumor suppressor protein P53. By inhibiting MDM2, this compound restores P53 function, leading to the activation of the P53/P21 pathway. This results in cell cycle arrest, apoptosis, and reduced tumor growth. The compound also enhances antitumor immunity by modulating the tumor microenvironment .
類似化合物との比較
Similar Compounds
Venetoclax: A Bcl-2 inhibitor used in the treatment of chronic lymphocytic leukemia.
Pomalidomide: An immunomodulatory drug used in the treatment of multiple myeloma.
Sorafenib: A kinase inhibitor used in the treatment of liver, kidney, and thyroid cancers.
Uniqueness
Antitumor agent-115 is unique in its dual action of directly inhibiting tumor cell proliferation and modulating the immune response. Unlike other compounds that primarily target cancer cells, this compound also enhances the body’s immune response to tumors, making it a promising candidate for combination therapies with immune checkpoint inhibitors .
特性
分子式 |
C19H38ClNO2 |
|---|---|
分子量 |
348.0 g/mol |
IUPAC名 |
dodecyl 1,1-dimethylpyrrolidin-1-ium-2-carboxylate;chloride |
InChI |
InChI=1S/C19H38NO2.ClH/c1-4-5-6-7-8-9-10-11-12-13-17-22-19(21)18-15-14-16-20(18,2)3;/h18H,4-17H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
KOBYJIXCCWANMH-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCOC(=O)C1CCC[N+]1(C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methyl phosphate](/img/structure/B12386520.png)



![(2S,4S)-1-[(2S)-2-[[2-[4-[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12386536.png)








